Romk-IN-32 Demonstrates Superior On-Target Potency Compared to Early-Generation Tool Compounds
Romk-IN-32 inhibits the ROMK channel with an IC50 of 17 nM, a potency that is approximately 14-fold greater than the early-generation benchmark tool compound VU591, which has an IC50 of 240 nM. This higher potency allows for the use of lower compound concentrations in in vitro assays, which can be advantageous for maintaining selectivity and reducing off-target effects .
| Evidence Dimension | ROMK Channel Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 17 nM |
| Comparator Or Baseline | VU591: 240 nM (0.24 µM) |
| Quantified Difference | 14-fold more potent |
| Conditions | Electrophysiological assay (Romk-IN-32); Thallium flux assay in HEK-293 cells (VU591) |
Why This Matters
Higher potency reduces the required compound concentration, minimizing the risk of off-target activity and compound interference in complex biological assays.
